Functional Activity: mPGES1 Inhibition Potency of 1-(3-Iodomethyl-piperidin-1-yl)-ethanone (CHEMBL3758222) vs. Literature Benchmarks
This compound exhibits measurable inhibition of microsomal prostaglandin E synthase-1 (mPGES1), a target implicated in inflammation and cancer. In a cellular assay using rhIL-1β-stimulated human A549 cells treated for 18 hours, the compound demonstrated an IC50 of 98 nM for reducing PGE2 levels [1]. This provides a quantitative functional benchmark distinguishing it from many structurally similar piperidine analogs, which are solely cataloged as synthetic intermediates with no reported bioactivity data. For context, this potency is within the range of other early-stage mPGES1 inhibitors reported in the literature, though it is less potent than some optimized leads with single-digit nanomolar IC50 values [2].
| Evidence Dimension | Inhibition of mPGES1 (PGE2 production) |
|---|---|
| Target Compound Data | IC50 = 98 nM |
| Comparator Or Baseline | Literature mPGES1 inhibitors; IC50 range: 2 nM to >10 µM |
| Quantified Difference | N/A (Class-level potency benchmark) |
| Conditions | rhIL-1β-stimulated human A549 cells, 18 hr incubation, PGE2 level measurement |
Why This Matters
This cell-based activity data offers a tangible biological anchor, providing a starting point for structure-activity relationship (SAR) exploration that is absent for most uncharacterized analogs.
- [1] BindingDB. BDBM50142255 (CHEMBL3758222). Inhibition of mPGES1 in rhIL-1beta-stimulated human A549 cells. Accessed via BindingDB. View Source
- [2] BindingDB. Various mPGES1 inhibitor entries. IC50 range from multiple assay records. View Source
